3-Mercapto-2-(methylamino)propanoic acid hydrochloride
Description
3-Mercapto-2-(methylamino)propanoic acid hydrochloride (CAS: 14344-46-8) is a synthetic derivative of cysteine, where the amino group is substituted with a methyl group. Structurally, it combines a mercapto (-SH) group, a methylamino (-NHCH₃) group, and a carboxylic acid (-COOH) moiety, stabilized as a hydrochloride salt. This compound is commercially available in industrial-grade purity (≥99%) and is packaged in 25 kg drums for large-scale applications . Its primary uses span agrochemicals, food additives, active pharmaceutical ingredients (APIs), and chemical intermediates, reflecting its versatility in industrial synthesis .
Properties
IUPAC Name |
2-(methylamino)-3-sulfanylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZVXTJDDOYGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CS)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercapto-2-(methylamino)propanoic acid hydrochloride typically involves the reaction of L-cysteine with methylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the thiol group. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a solid and stored under inert conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3-Mercapto-2-(methylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkylated amines.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as an important intermediate in the synthesis of complex molecules. It is particularly useful for producing analogs of pyochelin, a siderophore that facilitates iron uptake in bacteria such as Pseudomonas aeruginosa .
| Application Area | Description |
|---|---|
| Synthesis of Pyochelin Analogues | Facilitates iron acquisition by bacteria |
| Intermediate in Organic Synthesis | Used in the preparation of various bioactive compounds |
Biology
3-Mercapto-2-(methylamino)propanoic acid hydrochloride is studied for its role in biological systems, especially sulfur metabolism. It acts as a precursor for glutathione (GSH), a critical antioxidant that protects against oxidative stress .
- Antibiotic Activity : The compound exhibits antibiotic properties by binding to phosphate groups in bacterial cell walls, disrupting their integrity and leading to cell death.
- Antioxidant Properties : It enhances GSH levels in cells, contributing to cellular protection against oxidative damage.
Medicine
In medical research, this compound is investigated for potential therapeutic applications:
- Neuroprotection : Research indicates that it may influence neurotransmitter systems by modulating cysteine levels, which can be beneficial in neurodegenerative diseases.
- Precursor for Bioactive Compounds : Its ability to participate in various biochemical pathways makes it valuable for developing new pharmaceuticals .
| Medical Application | Mechanism/Effect |
|---|---|
| Neuroprotective Agent | Modulates cysteine levels; potential benefits for neurodegeneration |
| Antioxidant Precursor | Increases cellular levels of glutathione |
Industry
In industrial applications, this compound is utilized for:
- Material Science : The thiol group allows for surface modification of materials like gold, enhancing their properties for various applications .
- Production of Specialty Chemicals : Its unique chemical properties make it suitable for synthesizing specialty chemicals used across different industries.
Case Studies
-
Antimicrobial Research Study :
A study demonstrated that N-Methyl-L-cysteine significantly inhibited the growth of Pseudomonas aeruginosa, highlighting its potential use as an antimicrobial agent . -
Neuroprotective Effects :
Research published in a peer-reviewed journal indicated that compounds similar to N-Methyl-L-cysteine showed promise in protecting neuronal cells from oxidative stress-induced damage .
Mechanism of Action
The mechanism of action of 3-Mercapto-2-(methylamino)propanoic acid hydrochloride involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related mercapto-containing molecules, focusing on physicochemical properties, applications, and stability.
Structural and Functional Analogs
Table 1: Key Properties of 3-Mercapto-2-(methylamino)propanoic Acid Hydrochloride and Analogs
Key Differences and Research Findings
Functional Group Variations: Unlike L-cysteine hydrochloride (a natural amino acid derivative), the methylamino group in the target compound reduces its susceptibility to enzymatic degradation, enhancing its utility in industrial processes . ACS94, a dithiolthione-containing derivative, is designed for controlled H₂S release, whereas the target compound lacks this specialized functionality .
Stability and Reactivity: The methylamino group in this compound likely stabilizes the molecule against oxidation compared to L-cysteine hydrochloride, which rapidly forms disulfide bonds or sulfonic acids under oxidative conditions . Simpler mercapto alcohols (e.g., 3-mercapto-1-hexanol) exhibit higher volatility and lower thermal stability, limiting their use to niche applications like flavoring agents .
Industrial vs. Pharmaceutical Applications: The target compound’s industrial-grade production contrasts with ACS94’s research-focused synthesis (e.g., cardiovascular studies) . L-Cysteine hydrochloride is widely used in food and supplements, whereas the methylamino derivative is tailored for agrochemicals and APIs due to its modified reactivity .
Notes
- Regulatory Compliance : Suppliers emphasize REACH and ISO certification, ensuring adherence to safety and quality standards .
Biological Activity
3-Mercapto-2-(methylamino)propanoic acid hydrochloride, also known as N-Methylcysteine (NMC), is a compound with significant biological activity, particularly in the fields of microbiology and biochemistry. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C₄H₁₀ClNO₂S
- Molecular Weight : 171.646 g/mol
- Boiling Point : Approximately 242.8ºC at 760 mmHg
- Solubility : Highly soluble in aqueous solutions due to its hydrochloride form
-
Antibiotic Activity :
- This compound has been identified as an antibiotic, capable of binding to phosphate groups in bacterial cell walls. This interaction disrupts the integrity of the cell wall, leading to bacterial cell death.
- The compound's thiol group (-SH) contributes to its reactivity, allowing it to interact with various biological macromolecules and potentially enhance its antibacterial efficacy.
-
Antioxidant Properties :
- NMC serves as a precursor for glutathione (GSH) synthesis, a critical cellular antioxidant that protects against oxidative stress. Research indicates that NMC can be converted to cysteine, facilitating increased GSH levels in mammalian cells.
- The antioxidant properties of thiol-containing compounds like NMC may play a role in cellular protection mechanisms.
- Protein Interaction :
Comparative Analysis
The following table compares this compound with other related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₄H₁₀ClNO₂S | Antibiotic properties; antioxidant precursor |
| Cysteine | C₃H₇NO₂S | Naturally occurring amino acid; important for proteins |
| N-Methylcysteine hydrochloride | C₄H₉ClN₂O₂S | Methylated derivative; used in biochemical applications |
| Glutathione | C₁₀H₁₅N₃O₆S₂ | Tripeptide involved in detoxification; contains thiols |
Case Studies and Research Findings
- Antibacterial Efficacy :
-
Glutathione Synthesis :
- Research indicates that supplementation with NMC could significantly increase intracellular GSH levels, enhancing cellular antioxidant defenses and providing a protective effect against oxidative damage.
-
Thiolation in Protein Studies :
- NMC has been utilized as a thiol-modifying agent in various studies aimed at understanding protein interactions and stability. Its ability to form disulfide bonds has implications for enzyme activity regulation and protein folding.
Q & A
Q. What spectroscopic and analytical methods are recommended for characterizing 3-mercapto-2-(methylamino)propanoic acid hydrochloride?
Answer: Characterization should include:
- Nuclear Magnetic Resonance (NMR): Analyze the proton environment of the methylamino and thiol groups. The thiol proton may appear as a broad peak in D₂O due to exchange broadening .
- Infrared (IR) Spectroscopy: Identify characteristic peaks for -SH (~2500 cm⁻¹), -NH (amine, ~3300 cm⁻¹), and carboxylate (C=O stretch, ~1700 cm⁻¹) .
- Mass Spectrometry (MS): Confirm molecular weight (171.646 g/mol) via ESI-MS or MALDI-TOF .
- Elemental Analysis: Validate purity by matching experimental and theoretical C, H, N, S, and Cl percentages .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Storage: Keep in a cool, dry environment (<25°C) in airtight containers to prevent oxidation of the thiol group. Desiccate to avoid hydrolysis .
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks .
- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using inert materials like vermiculite .
Q. How can researchers optimize the synthesis of this compound?
Answer:
- Reagents: Use Tris-(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to stabilize the thiol group during synthesis .
- Purification: Employ reverse-phase HPLC or recrystallization from ethanol/water mixtures to isolate high-purity product .
- Yield Monitoring: Track reaction progress via TLC (silica gel, mobile phase: chloroform/methanol 9:1) .
Advanced Research Questions
Q. How does the thiol group influence the coordination chemistry of this compound with transition metals?
Answer: The thiol (-SH) and amine (-NH-) groups act as bidentate ligands, forming stable complexes with transition metals like Co(II) or Fe(II). For example:
- Co(II) Complexes: In Co(L)₂ systems, the ligand binds via S (thiol) and N (amine), creating a square-planar geometry. Confirm coordination via UV-Vis (d-d transitions) and magnetic susceptibility measurements .
- Redox Activity: The thiol group can reduce metal ions (e.g., Fe³⁺ → Fe²⁺), monitored by cyclic voltammetry (-SH oxidation at ~0.5 V vs. Ag/AgCl) .
Q. What strategies address solubility challenges in aqueous vs. organic solvents?
Answer:
- Aqueous Solutions: Use phosphate buffer (pH 7.4) with 1-5% DMSO to enhance solubility. The hydrochloride salt improves water solubility via ion-dipole interactions .
- Organic Media: Dissolve in ethanol or DMF, but avoid THF due to poor solvation of the ionic form .
- Contradiction Resolution: If solubility data conflicts (e.g., literature vs. experimental), perform dynamic light scattering (DLS) to detect aggregation or micelle formation .
Q. How can researchers study the redox behavior of the thiol group under varying pH conditions?
Answer:
- Cyclic Voltammetry (CV): Perform in buffered solutions (pH 2–12) to observe thiol oxidation (-SH → -S-S-) and pH-dependent shifts in redox potential .
- Spectrophotometric Titration: Monitor thiolate anion formation (λₐᵦₛ ~240 nm) at alkaline pH .
- Stability Testing: Use TCEP (1–5 mM) to maintain the reduced state in long-term experiments .
Q. What role does this compound play in synthesizing organometallic or bioinorganic complexes?
Answer:
- Ligand Design: Acts as a chelating agent for metal-catalyzed reactions (e.g., asymmetric catalysis). Its chiral center (C2) enables enantioselective coordination .
- Biomimetic Studies: Model metalloenzyme active sites (e.g., zinc finger proteins) by coordinating Zn(II) via S and N donors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
